An In-depth Technical Guide to Ethyl 3-oxo-2-phenylbutanoate
An In-depth Technical Guide to Ethyl 3-oxo-2-phenylbutanoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxo-2-phenylbutanoate (CAS No. 5413-05-8) is a β-keto ester of significant interest in organic synthesis.[1] Its molecular structure incorporates both ketone and ester functional groups, making it a versatile precursor for a variety of more complex molecules, including pharmaceutical intermediates.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and its applications in research and development.
Chemical and Physical Properties
The fundamental properties of Ethyl 3-oxo-2-phenylbutanoate are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.
Identifiers and General Properties
| Property | Value |
| CAS Number | 5413-05-8[1][2] |
| Molecular Formula | C₁₂H₁₄O₃[1][2] |
| Molecular Weight | 206.24 g/mol [1][2] |
| IUPAC Name | ethyl 3-oxo-2-phenylbutanoate |
| Synonyms | Ethyl α-phenylacetoacetate, EAPA, Ethyl 2-phenylacetoacetate |
Physical and Spectroscopic Properties
| Property | Value |
| Boiling Point | 140-144 °C (at 10 mmHg)[2] |
| Density | 1.085 g/mL[2] |
| Refractive Index | 1.5130[2] |
| ¹³C NMR | Characteristic peaks at approximately δ 201.7 (ketone C=O) and δ 174.0 (ester C=O) have been noted, confirming the β-ketoester structure. |
| Mass Spectrometry | GC-MS analysis shows a molecular ion [M+H]⁺ at m/z 207.1018. The compound is known to potentially decompose to phenylacetone (B166967) under certain GC-MS conditions.[3] |
Experimental Protocols
Synthesis via Metal-Free Arylation
This procedure outlines a plausible, multi-step pathway involving the acylation of a malonate, followed by phenylation.[1]
Objective: To synthesize Ethyl 3-oxo-2-phenylbutanoate from ethyl acetoacetate (B1235776).
Reagents and Materials:
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Ethyl acetoacetate
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Diaryliodonium salt (e.g., diphenyliodonium (B167342) triflate)
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Anhydrous solvent (e.g., Chloroform, CDCl₃)
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Silica (B1680970) Gel for column chromatography
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl acetoacetate in the anhydrous solvent.
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Addition of Reagents: To the stirred solution, add the diaryliodonium salt. The reaction's success is often influenced by the electronic properties of the aryl groups on the iodonium (B1229267) salt.[1]
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Reaction Monitoring: The reaction progress can be monitored in real-time using techniques such as Fourier-transform infrared (FTIR) spectroscopy or by thin-layer chromatography (TLC).[1]
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Work-up: Upon completion, the reaction mixture is quenched, typically with an aqueous solution. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent like sodium sulfate.
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Purification: The solvent is removed under reduced pressure. The crude product is then purified using flash column chromatography on silica gel to yield the pure Ethyl 3-oxo-2-phenylbutanoate.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
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NMR Spectroscopy: Both ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The presence of keto-enol tautomers can be identified by distinct signals in the NMR spectrum.
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Mass Spectrometry: GC-MS or LC-MS can be used to confirm the molecular weight of the compound.[1] High-resolution mass spectrometry (HRMS) can further validate the molecular formula.[1]
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IR Spectroscopy: An IR spectrum will show characteristic absorption bands for the carbonyl groups of the ketone and ester functionalities.
Chemical Reactivity and Applications
Ethyl 3-oxo-2-phenylbutanoate is a valuable intermediate in organic synthesis due to its multiple reactive sites.
Key Reactions
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Reduction of the Carbonyl Group: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride. More potent agents such as lithium aluminum hydride may also reduce the ester group if not used under carefully controlled stoichiometric conditions.[1]
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Hydrolysis and Decarboxylation: Under acidic conditions, β-keto esters can be hydrolyzed and subsequently decarboxylated. Heating Ethyl 3-oxo-2-phenylbutanoate under acidic conditions can lead to the formation of phenylacetone (P2P).[3]
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Cross-Coupling Reactions: The molecule can participate in various cross-coupling reactions, leveraging its reactive functional groups to build more complex molecular architectures.[1]
Applications in Drug Development and Research
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Precursor for Pharmaceutical Synthesis: This compound serves as a key building block in the synthesis of various organic molecules, some of which are investigated for their therapeutic properties. While structurally related compounds are precursors to Angiotensin-Converting Enzyme (ACE) inhibitors, the primary documented use of Ethyl 3-oxo-2-phenylbutanoate itself is as a versatile synthetic intermediate.[1]
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Precursor in Illicit Drug Synthesis: It is important to note that Ethyl 3-oxo-2-phenylbutanoate (also known as EAPA) is a known precursor in the illicit manufacture of phenylacetone (P2P), which is a key intermediate for amphetamine and methamphetamine.[3] Its handling and sale are subject to regulatory oversight in many jurisdictions.
Biological Activity and Signaling Pathways
Currently, there is no significant scientific literature describing direct biological activity or a role in specific signaling pathways for Ethyl 3-oxo-2-phenylbutanoate itself. Its importance in the life sciences is primarily as an intermediate for the synthesis of other biologically active molecules. For instance, derivatives of its structural isomer, ethyl 3-oxo-4-phenylbutanoate, have been investigated for the synthesis of inhibitors of gene expression mediated by AP-1 and NF-κB.
Visualizations
Synthesis and Purification Workflow
Caption: A logical workflow for the synthesis and purification.
Key Chemical Transformations
Caption: Major reactions of Ethyl 3-oxo-2-phenylbutanoate.

